Dithiothreitol

Beschreibung

A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.

Structure

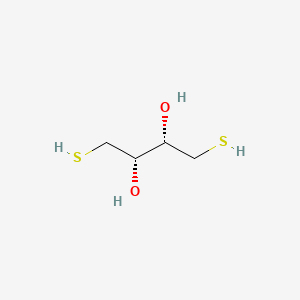

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316708 | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,4-Dithiothreitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Oxidized form: <2.5% (absorbance at 283nm) | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ether, Solid | |

CAS No. |

16096-97-2, 3483-12-3 | |

| Record name | L-Dithiothreitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiothreitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOTHREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ID5YZU6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C, 42.50 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Indispensable Role of Dithiothreitol in Modern Biosciences

An In-Depth Technical Guide to the Mechanism and Application of Dithiothreitol (DTT)

In the landscape of biochemical and molecular biology research, this compound (DTT), also known as Cleland's reagent, stands as a cornerstone tool for scientists.[1][2][3] Developed by W. Wallace Cleland, this small-molecule redox reagent is unparalleled in its ability to protect proteins from oxidation and to deconstruct the disulfide bonds that are critical to their higher-order structure.[2][3] Understanding the precise mechanism of DTT is not merely academic; it is fundamental to designing robust experiments, ensuring data integrity, and successfully manipulating proteins for analytical and therapeutic purposes.

This guide provides a deep dive into the core mechanism of DTT, exploring the chemical principles that govern its potent reducing activity. We will dissect the factors that influence its efficacy, provide field-proven protocols for its key applications, and offer a comparative analysis against other common reducing agents. This document is designed for the researcher, scientist, and drug development professional who requires not just a protocol, but a thorough mechanistic understanding to innovate and troubleshoot with authority.

The Core Mechanism: A Tale of Two Thiols

The remarkable efficacy of DTT as a reducing agent stems from its unique structure, featuring two thiol (-SH) groups on adjacent carbons.[4] This configuration is key to its high propensity to reduce disulfide bonds (-S-S-) in proteins and peptides through a process of thiol-disulfide exchange.[1][3] The entire process is driven by the formation of an exceptionally stable oxidized product.

A Two-Step Reaction Driven by Stability

The reduction of a protein disulfide bond by DTT is not a single event but a sequential, two-step reaction.[1][2][5][6][7]

-

Formation of a Mixed Disulfide Intermediate: The process begins with one of DTT's thiol groups attacking the target disulfide bond on the protein. This is a reversible reaction that cleaves the protein's disulfide bond, forming a new, transient mixed disulfide bond between the protein and the DTT molecule.[1][6] The other cysteine residue of the original protein disulfide is now a free thiol.

-

Intramolecular Cyclization and Release: The true genius of DTT's design is revealed in the second step. The second thiol group on the DTT molecule, now in close proximity to the newly formed mixed disulfide, readily attacks the sulfur atom from the first DTT thiol. This intramolecular reaction is highly favored and results in the formation of a stable, six-membered ring containing an internal disulfide bond (oxidized DTT).[1][2][5][6][7] This cyclization releases the now fully reduced protein, with both of its cysteine residues bearing free thiol groups.[1][5]

The high propensity of DTT to form this stable cyclic product is the thermodynamic driving force that pushes the entire equilibrium towards the complete reduction of the protein's disulfide bond.[4][5] This intramolecular advantage is why DTT is significantly more potent and can be used at lower concentrations than monothiol reagents like β-mercaptoethanol.[6][8]

Critical Factors Influencing DTT's Efficacy

The potent reducing power of DTT is not absolute; it is critically dependent on the experimental conditions. A Senior Application Scientist must master these variables to ensure reproducible and effective outcomes.

-

pH Dependence: The reducing power of DTT is significantly limited at pH values below 7.[2][5][9] The chemically active species is the deprotonated thiolate anion (-S⁻), which is a much stronger nucleophile than the protonated thiol form (-SH).[2][5] Since the pKa values of DTT's thiol groups are approximately 9.2 and 10.1, alkaline conditions (pH 7-9) are required to ensure a sufficient concentration of the reactive thiolate form.[4][5]

-

Concentration: The required concentration of DTT is dictated by the experimental goal.

-

For stabilization: Low concentrations (1-10 mM) are used to maintain proteins in a reduced state and prevent oxidation of free sulfhydryl groups, thereby preserving enzyme activity.[5][6][9][10]

-

For denaturation: High concentrations (50-100 mM) are necessary for the complete and rapid reduction of all accessible disulfide bonds, a prerequisite for techniques like SDS-PAGE.[6][10]

-

-

Stability and Handling: DTT is notoriously unstable in aqueous solutions due to its susceptibility to air oxidation.[2][7][9] Therefore, it is imperative to prepare DTT solutions fresh immediately before use.[1][10] For long-term storage, DTT powder should be kept desiccated at -20°C.[1] Stock solutions (e.g., 1M in high-purity water) should be aliquoted into single-use volumes and stored at -20°C to minimize freeze-thaw cycles and oxidation.[10][11]

Table 1: Physicochemical Properties and Handling of DTT

| Property | Value / Recommendation | Rationale & Field Insights |

| Common Name | Cleland's Reagent | Named after its developer, W. Wallace Cleland.[2] |

| Redox Potential | -0.33 V (at pH 7) | Indicates it is a very strong reducing agent.[2][5][6][7][9] |

| Optimal pH Range | 7.0 - 9.0 | Ensures a sufficient concentration of the reactive thiolate anion.[1][4][5][9] |

| pKa of Thiol Groups | ~9.2 and 10.1 | Explains the requirement for a pH above 7 for optimal activity.[5] |

| Storage (Powder) | -20°C, desiccated | Minimizes degradation from moisture and heat.[1] |

| Storage (Solution) | Prepare fresh; or -20°C aliquots | Aqueous solutions are highly prone to air oxidation.[10][11][12] |

Field-Proven Applications & Experimental Protocols

The primary function of DTT is to reduce disulfide bonds, a requirement in numerous core biochemical workflows.[1][3]

Protein Denaturation for SDS-PAGE

Causality: For accurate separation of proteins by molecular weight in SDS-PAGE, all tertiary and quaternary structures must be eliminated.[3] While SDS disrupts non-covalent interactions, covalent disulfide bonds that link subunits or create loops within a polypeptide chain remain intact.[13] DTT is essential to break these bonds, ensuring the protein is fully linearized for proper electrophoretic mobility.[1][3][14]

Protocol: Sample Preparation for SDS-PAGE

-

Prepare 2x Laemmli Sample Buffer: To a final concentration, prepare a buffer containing 4% SDS, 20% glycerol, 125 mM Tris-HCl pH 6.8, and 0.02% bromophenol blue.

-

Add DTT: Immediately before use, add DTT to the 2x sample buffer to a final concentration of 100 mM. Expert Tip: Do not add DTT to your main stock of sample buffer, as it will degrade. Add it to the aliquot you intend to use for the day's experiments.

-

Mix with Protein: Combine your protein sample (e.g., cell lysate) with an equal volume of the 2x sample buffer containing DTT.

-

Heat Denaturation: Heat the mixture at 95-100°C for 5-10 minutes. This, in combination with SDS and DTT, ensures complete denaturation and reduction.

-

Load Gel: After a brief centrifugation to pellet any insoluble material, the sample is ready to be loaded onto the SDS-PAGE gel.

Sample Preparation for Mass Spectrometry

Causality: In bottom-up proteomics, proteins are digested into smaller peptides for analysis by mass spectrometry (MS). For the digestive enzyme (e.g., trypsin) to access all cleavage sites, the protein must be fully unfolded and its disulfide bonds must be permanently broken.[15][16] Simple reduction is insufficient, as the bonds can reform. Therefore, a two-step process of reduction (with DTT) followed by alkylation (e.g., with iodoacetamide, IAA) is a mandatory gold-standard procedure.[15][16] Alkylation caps the free thiols, irreversibly preventing re-oxidation.[15]

Protocol: In-Solution Reduction and Alkylation for MS

-

Denaturation: Resuspend the protein sample (e.g., 100 µg) in a denaturing buffer such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.

-

Reduction: Add DTT from a freshly prepared stock solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at an elevated temperature (e.g., 37-56°C) to facilitate the unfolding and reduction of buried disulfide bonds.[11][17]

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) from a fresh, light-protected stock solution to a final concentration of 15-20 mM (a ~2-fold molar excess over DTT). Incubate for 30 minutes at room temperature in the dark.[11][17]

-

Quenching (Optional but Recommended): Quench any remaining unreacted IAA by adding a small amount of DTT (to a final concentration of ~5 mM) and incubating for 15 minutes.[17] This prevents the alkylation of the digestive enzyme added in the next step.

-

Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M, which is necessary for trypsin activity. Proceed with enzymatic digestion.

Comparative Analysis: Choosing the Right Tool

While DTT is a powerful and common choice, other reducing agents exist, and an expert must know when to use them.

Table 2: Comparison of Common Reducing Agents

| Feature | This compound (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Intramolecular dithiol | Monothiol | Phosphine-based reduction |

| Potency | High | Moderate | High |

| Odor | Mildly unpleasant | Strong, pungent | Odorless[18] |

| Effective pH | > 7.0 | > 7.5 | Broad range, effective at low pH[1] |

| Stability | Low in solution | Moderate in solution | High in solution, air-stable[1][12] |

| Metal Chelation | Yes (can reduce Ni²⁺)[12] | Yes | No |

| Key Advantage | High reducing power due to cyclization.[1][5] | Low cost. | Stability, effectiveness at low pH, no odor.[1][12] |

Expertise in Action:

-

Choose DTT for most standard applications like SDS-PAGE and enzyme stabilization where a pH > 7 is acceptable.[1] Its potency and lower odor make it preferable to BME.[1][8]

-

Choose TCEP when working in acidic conditions, when stability over time is critical, or when performing metal affinity chromatography (e.g., Ni-NTA for His-tagged proteins), as TCEP will not reduce the nickel ions on the column.[1][12]

Beyond the Textbook: Nuances and Caveats

While DTT's primary role is well-defined, advanced practitioners should be aware of potential secondary effects. Research has suggested that in some specific cases, DTT can alter protein function through mechanisms other than thiol-disulfide exchange, even affecting proteins that lack cysteine residues.[19][20] While these effects are not common, they serve as a critical reminder that any reagent can have unintended interactions. It underscores the importance of proper controls, such as comparing results with an alternative reducing agent like TCEP, to validate that an observed effect is truly due to disulfide reduction.

Conclusion

This compound is a powerful reducing agent whose efficacy is rooted in a clear and elegant chemical mechanism: a two-step thiol-disulfide exchange driven by the formation of a highly stable, oxidized cyclic product. Its application is fundamental to protein analysis, from basic electrophoresis to advanced mass spectrometry. However, its power is only fully harnessed when the user understands the critical parameters of pH, concentration, and stability. By mastering these principles and the practical protocols derived from them, researchers can ensure the integrity of their samples and the reliability of their data, paving the way for new discoveries in science and medicine.

References

- 1. agscientific.com [agscientific.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. dalochem.com [dalochem.com]

- 5. astralscientific.com.au [astralscientific.com.au]

- 6. broadpharm.com [broadpharm.com]

- 7. usbio.net [usbio.net]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. neolab.de [neolab.de]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Preparing protein samples for sds-page [ruf.rice.edu]

- 14. nbinno.com [nbinno.com]

- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Effects of this compound on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dithiothreitol (DTT): Mechanism and Application in Disulfide Bond Reduction

For researchers, scientists, and drug development professionals, the precise manipulation of protein structure is paramount. Disulfide bonds, the covalent linkages between cysteine residues, are critical determinants of protein folding, stability, and function. Dithiothreitol (DTT), also known as Cleland's Reagent, is a powerful and widely used reducing agent essential for the cleavage of these bonds.[1][2][3][4] This in-depth guide provides a comprehensive technical overview of DTT, from its fundamental mechanism of action to practical, field-proven protocols for its use in the laboratory.

The Significance of Disulfide Bonds in Protein Chemistry

Disulfide bonds are formed by the oxidation of the thiol groups (-SH) of two cysteine residues, creating a disulfide bridge (-S-S-). These bonds can be intramolecular, contributing to the tertiary structure of a single polypeptide chain, or intermolecular, linking multiple polypeptide chains in a protein complex. The stability conferred by disulfide bonds is crucial for the biological activity of many proteins. However, in numerous experimental contexts, the presence of these bonds can be a hindrance, preventing proper protein denaturation for techniques like electrophoresis or interfering with downstream analytical procedures.

The Mechanism of this compound in Disulfide Bond Reduction

DTT is an unusually strong reducing agent, with a redox potential of -0.33 V at pH 7.[3][5][6][7][8][9] Its efficacy stems from its ability to readily reduce disulfide bonds through a two-step thiol-disulfide exchange reaction.[1][5][10]

The process begins with one of DTT's thiol groups attacking the target disulfide bond, forming a mixed disulfide intermediate.[1][6][10] This intermediate is transient because the second thiol group of DTT has a high propensity to attack the sulfur atom of the mixed disulfide. This intramolecular reaction results in the formation of a stable, six-membered ring with an internal disulfide bond, releasing the reduced protein with its cysteine residues now possessing free thiol groups.[1][5][6][7][10] This energetically favorable ring formation drives the reaction to completion, making DTT a much more efficient reducing agent than monothiol compounds like β-mercaptoethanol.[6]

Caption: Mechanism of disulfide bond reduction by DTT.

Critical Parameters Influencing DTT's Efficacy

The efficiency of disulfide bond reduction by DTT is not absolute and is influenced by several key experimental parameters. Understanding and controlling these factors is crucial for reproducible and reliable results.

-

pH: The reducing power of DTT is pH-dependent, with optimal activity observed in the pH range of 7.1 to 8.0.[6][7][8][11] This is because the reactive species is the negatively charged thiolate form (-S⁻), which is more prevalent at pH values above 7.[5][7] The pKa values for DTT's thiol groups are approximately 9.2 and 10.1.[5][7][12]

-

Temperature: Increasing the temperature generally enhances the rate of disulfide bond reduction.[6] For complete protein denaturation, especially for SDS-PAGE, samples are often heated to 95-100°C in the presence of DTT.[11] However, for applications where protein stability is a concern, reduction can be effectively carried out at lower temperatures, such as 37°C or 56°C, by adjusting the incubation time.[6][10][11]

-

Concentration: The concentration of DTT required depends on the specific application and the protein of interest. For maintaining proteins in a reduced state, lower concentrations of 1-10 mM are typically sufficient.[6][13] For complete reduction and denaturation, such as in preparation for electrophoresis, higher concentrations of 50-100 mM are often used.[6][11][14]

-

Accessibility of Disulfide Bonds: DTT can only reduce disulfide bonds that are accessible to the solvent.[5][7][8][9] Buried disulfide bonds within the hydrophobic core of a protein may be resistant to reduction. In such cases, the use of denaturing agents like 6 M guanidinium chloride, 8 M urea, or 1% SDS can unfold the protein and expose these bonds to DTT.[5][7][8][9]

| Parameter | Recommended Range | Application Context |

| pH | 7.1 - 8.0 | Optimal for DTT's reducing activity.[6][7][8][11] |

| Temperature | Room Temperature (20-25°C) to 100°C | Higher temperatures increase reduction efficiency but may impact protein stability.[11] |

| Concentration | 1 - 10 mM | Maintaining reduced proteins in solution.[6][13] |

| 50 - 100 mM | Complete reduction for electrophoresis.[6][11][14] |

Practical Applications and Experimental Protocols

DTT is a versatile reagent with a wide range of applications in protein biochemistry and molecular biology.

A primary application of DTT is in the preparation of protein samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][5][15] By reducing disulfide bonds, DTT ensures that proteins are fully linearized, allowing for their separation based solely on molecular weight.[1][15]

Protocol for Standard Protein Reduction for SDS-PAGE:

-

Sample Preparation: Prepare the protein sample in a suitable lysis buffer.

-

Addition of DTT: From a freshly prepared 1 M stock solution, add DTT to a final concentration of 50-100 mM.[11]

-

Incubation: Incubate the sample at 95-100°C for 5-10 minutes.[11]

-

Loading: The sample is now ready to be loaded onto the SDS-PAGE gel.[11]

For proteomic analyses, such as mass spectrometry, complete reduction and subsequent alkylation of cysteine residues are critical for accurate protein identification and characterization.

Protocol for Protein Reduction and Alkylation for Mass Spectrometry:

-

Resuspend Protein: Resuspend the protein sample in a buffer containing a denaturant (e.g., 6 M Urea, 50 mM Tris-HCl, pH 8.0).[11]

-

Reduction: Add DTT to a final concentration of 10 mM.[11]

-

Incubation: Incubate the sample at 56°C for 30 minutes.[11]

-

Cooling: Allow the sample to cool to room temperature.[11]

-

Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes. This step is crucial to prevent the re-formation of disulfide bonds.[11]

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.[11]

-

Proceed to Digestion: The protein is now ready for enzymatic digestion (e.g., with trypsin).[11]

Caption: A typical experimental workflow for protein reduction.[16]

-

Enzyme Activity Preservation: DTT helps maintain the catalytic activity of enzymes that are sensitive to oxidation by keeping cysteine residues in their reduced state.[1]

-

Preventing Protein Aggregation: By preventing the formation of disulfide-linked aggregates, DTT is crucial during protein purification and storage.[1][17]

-

RNA Isolation: DTT is used to inactivate ribonucleases by reducing their disulfide bonds, thereby protecting RNA integrity during extraction.[1]

-

Thiolated DNA: DTT is used as a "deprotecting" agent for thiolated DNA, preventing the formation of dimers and improving the efficiency of subsequent coupling reactions.[3][5][9]

Stability, Storage, and Alternatives

Stability and Storage: DTT is susceptible to oxidation by air, especially in solution.[5] Therefore, it is highly recommended to prepare DTT solutions fresh for each experiment.[11] For long-term storage, DTT should be stored as a lyophilized powder at 4°C, desiccated.[18] Stock solutions can be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[18][19] The half-life of DTT in solution decreases as the pH and temperature increase.[5]

Incompatibilities: DTT is incompatible with strong oxidizing agents.[20]

Alternatives to DTT:

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is an alternative reducing agent that is more stable than DTT, effective at a wider and lower pH range, and does not have the characteristic odor of thiol-containing compounds.[5][16][21] However, it is bulkier and may reduce cystines in folded proteins more slowly.[5]

-

β-Mercaptoethanol (BME): BME is another commonly used reducing agent, but it is more volatile, has a strong unpleasant odor, and is generally less potent than DTT, requiring higher concentrations for effective reduction.[14][22][23]

Conclusion

This compound is an indispensable tool in the arsenal of researchers working with proteins and other biological macromolecules. Its robust and efficient mechanism for reducing disulfide bonds, coupled with its versatility in a wide array of applications, has solidified its place in modern biochemistry and drug development. A thorough understanding of its chemical properties and the factors that influence its activity is essential for its effective and reproducible use in the laboratory. By carefully considering the principles and protocols outlined in this guide, researchers can confidently employ DTT to achieve their experimental objectives.

References

- 1. agscientific.com [agscientific.com]

- 2. rpicorp.com [rpicorp.com]

- 3. agscientific.com [agscientific.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

- 7. astralscientific.com.au [astralscientific.com.au]

- 8. interchim.fr [interchim.fr]

- 9. usbio.net [usbio.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. neolab.de [neolab.de]

- 13. What is the role of DTT in protein purification? - Blog [hbynm.com]

- 14. This compound › SDS PAGE Protein Standards›SDS and Native PAGE›Electrophoresis › SERVA Electrophoresis GmbH [serva.de]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. dalochem.com [dalochem.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. biology.stackexchange.com [biology.stackexchange.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. agscientific.com [agscientific.com]

- 22. DTT Clelands Reagent this compound, cas no. 27565-41-9, reducing agent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 23. researchgate.net [researchgate.net]

The Unseen Guardian: A Technical Guide to Cleland's Reagent (Dithiothreitol) in Modern Research

For researchers, scientists, and drug development professionals navigating the complexities of biological systems, maintaining the integrity of proteins and other macromolecules is paramount. In this landscape, dithiothreitol (DTT), widely known as Cleland's Reagent, emerges as an indispensable tool. This guide offers an in-depth exploration of DTT, moving beyond a simple recounting of protocols to provide a foundational understanding of its chemical properties, mechanism of action, and the rationale behind its application in critical experimental workflows.

The Essence of a Powerful Reductant: Chemical and Physical Properties

This compound is a small organosulfur compound with the chemical formula C4H10O2S2.[1] It is a white, crystalline solid with a characteristic thiol odor, although notably less pungent than alternatives like β-mercaptoethanol.[2][3] Its high solubility in water and various organic solvents makes it a versatile reagent in a multitude of biochemical applications.[4][5]

The true power of DTT lies in its low redox potential of -0.33 V at pH 7, establishing it as a potent reducing agent.[1][4][5] This characteristic is central to its primary function: the prevention and reduction of disulfide bonds within and between molecules, particularly the cysteine residues in proteins.[6][7][8]

| Property | Value | Source(s) |

| Chemical Formula | C4H10O2S2 | [1] |

| Molar Mass | 154.253 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 42 to 43 °C | [1] |

| Boiling Point | 125 to 130 °C at 2 mmHg | [1] |

| Solubility | Highly soluble in water, ethanol, chloroform, ether, and ethyl acetate | [4][5] |

| Redox Potential (pH 7) | -0.33 V | [1][4][5] |

| pKa of Thiol Groups | 9.2 and 10.1 | [1] |

The Mechanism of Disulfide Reduction: A Tale of Two Thiols

The efficacy of DTT as a reducing agent is rooted in its unique structure, which features two thiol (-SH) groups. The reduction of a disulfide bond by DTT is a two-step process driven by thiol-disulfide exchange reactions.[5][7]

First, one of the thiol groups on DTT attacks the disulfide bond in the target molecule, forming a mixed disulfide intermediate.[7][9] This initial reaction is reversible. However, the second thiol group of the same DTT molecule readily attacks the sulfur atom of the mixed disulfide. This intramolecular reaction is highly favored and results in the formation of a stable, six-membered ring with an internal disulfide bond in the oxidized DTT molecule.[5][7] This cyclization drives the reaction to completion, ensuring the efficient reduction of the target disulfide bond.[10]

The reducing power of DTT is pH-dependent, with optimal activity observed at pH values above 7.[1][7] This is because the thiolate anion (-S⁻), which is more prevalent at higher pH, is the reactive species, not the protonated thiol group (-SH).[1]

Practical Applications and Experimental Considerations

The ability of DTT to maintain sulfhydryl groups in their reduced state and to cleave disulfide bonds makes it a cornerstone reagent in a vast array of biochemical and molecular biology techniques.

Protein Denaturation for Electrophoresis

In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), complete protein denaturation is crucial for accurate molecular weight determination. Disulfide bonds can maintain a protein's tertiary and quaternary structure, impeding its linear migration through the gel matrix. The inclusion of DTT in the sample loading buffer ensures the reduction of these bonds, allowing for the complete unfolding of the protein by SDS.[1][7]

Preservation of Enzyme Activity

Many enzymes possess cysteine residues in their active sites that are essential for their catalytic function.[11] Oxidation of these sulfhydryl groups can lead to the formation of disulfide bonds and a subsequent loss of enzyme activity.[12] The addition of DTT to enzyme storage and assay buffers acts as a protective agent, maintaining the reduced state of these critical cysteine residues and preserving enzymatic function.[6][7][11]

Preventing Protein Aggregation

The formation of intermolecular disulfide bonds can lead to the aggregation of proteins, which is a significant challenge during protein purification and storage.[7] By keeping cysteine residues in their reduced form, DTT effectively prevents this disulfide-linked aggregation, ensuring the homogeneity and solubility of the protein sample.

Nucleic Acid Research

DTT also finds applications in nucleic acid research. It is used to inactivate ribonucleases (RNases) by reducing their disulfide bonds, thereby protecting RNA integrity during extraction procedures.[7] Similarly, in DNA extraction, DTT can help release DNA from protective proteins by reducing disulfide bonds that may be present.[5][13] For thiolated DNA, DTT is used as a "deprotecting" agent to prevent the formation of dimers through disulfide linkages, which is critical for applications like DNA immobilization on gold surfaces for biosensors.[1]

Use in Cell Lysis Buffers

DTT is often included in cell lysis buffers to maintain the reduced intracellular environment and protect proteins from oxidation upon cell disruption.[14][15] However, its inclusion should be considered based on the specific protein of interest. For proteins where disulfide bonds are critical for structure and function, the use of DTT in the lysis buffer may be detrimental.[16][17]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with the expected outcomes directly reflecting the successful action of DTT.

Protocol for Reduction of Protein Disulfide Bonds Prior to SDS-PAGE

This protocol ensures the complete denaturation of proteins for accurate separation by molecular weight.

Materials:

-

Protein sample

-

2X SDS-PAGE sample buffer (Laemmli buffer)

-

1 M DTT stock solution (freshly prepared or thawed from -20°C aliquots)

-

Heating block or water bath

Procedure:

-

Prepare a 1 M DTT stock solution: Dissolve 1.54 g of DTT powder in 10 mL of deionized water.[18] Sterilize by filtration, not autoclaving.[18] Aliquot and store at -20°C.[2][19]

-

Prepare the final sample: In a microcentrifuge tube, mix your protein sample with an equal volume of 2X SDS-PAGE sample buffer.

-

Add DTT: Add the 1 M DTT stock solution to the protein sample mixture to a final concentration of 50-100 mM.[10] For example, add 5 µL of 1 M DTT to a final sample volume of 100 µL for a final concentration of 50 mM.

-

Incubate: Heat the sample at 95-100°C for 5-10 minutes. This combination of heat and a strong denaturant (SDS) makes even buried disulfide bonds accessible to DTT.[4][5]

-

Load onto gel: After heating, briefly centrifuge the sample and load the desired volume onto the SDS-PAGE gel.

Validation: A successfully reduced protein will migrate as a single band at its correct molecular weight. In contrast, a protein with intact intramolecular disulfide bonds might migrate faster, while intermolecular disulfide bonds could result in higher molecular weight bands or smears.

Protocol for Maintaining Enzyme Activity

This protocol is designed to protect sensitive enzymes from oxidative damage during storage and assays.

Materials:

-

Purified enzyme

-

Enzyme storage buffer or assay buffer

-

1 M DTT stock solution

Procedure:

-

Determine the optimal DTT concentration: The ideal concentration can vary, but a typical starting range is 1-10 mM.[2][4] It is advisable to empirically determine the optimal concentration for your specific enzyme.

-

Prepare the working buffer: Immediately before use, add the required volume of 1 M DTT stock solution to your enzyme storage or assay buffer.[20] For example, to make 10 mL of buffer with 1 mM DTT, add 10 µL of 1 M DTT.

-

Add to enzyme: Add the DTT-containing buffer to your purified enzyme.

-

Storage and Handling: Store the enzyme according to its specific requirements, typically at low temperatures. For assays, ensure all buffers that come into contact with the enzyme contain the same concentration of DTT to maintain a consistent reducing environment.

Validation: The activity of the enzyme should be stable over time when stored in the presence of DTT, as measured by a relevant enzymatic assay. A control sample without DTT would be expected to show a decline in activity due to oxidation.

Stability, Storage, and Alternatives

Stability and Storage: DTT is stable as a solid for years when stored at 2-8°C, protected from light and moisture.[2][18] However, DTT solutions are prone to oxidation and have limited stability.[2] The half-life of DTT is significantly affected by pH and temperature, being much shorter at higher pH values.[1] For instance, at 20°C, the half-life is 40 hours at pH 6.5 but only 1.4 hours at pH 8.5.[1] Therefore, it is highly recommended to prepare DTT stock solutions fresh or to use aliquots stored at -20°C to minimize freeze-thaw cycles.[2][19][20]

Alternatives to DTT: While DTT is a widely used and effective reducing agent, several alternatives exist, each with its own advantages and disadvantages.

-

β-Mercaptoethanol (BME): BME is another commonly used reducing agent, but it is less potent than DTT and has a strong, unpleasant odor.[3] It is also less stable than DTT.[3]

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a more stable and effective reducing agent than DTT, particularly at lower pH.[1] It is odorless and does not react with maleimides, making it compatible with certain labeling chemistries.[21] However, TCEP is generally more expensive than DTT.[22]

The choice of reducing agent ultimately depends on the specific requirements of the experiment, including pH, temperature, downstream applications, and cost considerations.

Conclusion

Cleland's reagent is more than just a staple on the laboratory shelf; it is a powerful tool that, when understood and applied correctly, provides researchers with the ability to control the redox environment of their experiments. This control is fundamental to preserving the structure and function of proteins and other vital biomolecules, thereby ensuring the reliability and reproducibility of experimental data. By appreciating the chemical principles that govern its function, scientists can leverage the full potential of DTT to advance their research and development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. neolab.de [neolab.de]

- 3. goldbio.com [goldbio.com]

- 4. interchim.fr [interchim.fr]

- 5. astralscientific.com.au [astralscientific.com.au]

- 6. nbinno.com [nbinno.com]

- 7. agscientific.com [agscientific.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Archived | DNA Extraction and Quantitation for Forensic Analysts | Denaturation and Hydrolysis of Proteins | National Institute of Justice [nij.ojp.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. When should DTT be added in tissue lysis? | AAT Bioquest [aatbio.com]

- 18. agscientific.com [agscientific.com]

- 19. Stability of DTT in Solution - General Lab Techniques [protocol-online.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Reactivity of Dithiothreitol (DTT)

This guide provides a comprehensive overview of dithiothreitol (DTT), a pivotal reagent in life sciences. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of DTT's chemical structure, its mechanism of action, and its wide-ranging applications, while also providing practical, field-proven insights to ensure experimental success.

Foundational Chemistry of this compound (DTT)

This compound, also known as Cleland's reagent, is a small organosulfur compound with the chemical formula C₄H₁₀O₂S₂.[1] Its discovery by W. Wallace Cleland in 1964 marked a significant advancement in biochemistry, providing a more potent and user-friendly alternative to volatile and odorous reducing agents like β-mercaptoethanol.[2][3]

Chemical Structure and Physicochemical Properties

DTT is the threo isomer of 2,3-dihydroxy-1,4-dithiolbutane and possesses two thiol (-SH) groups, which are the basis of its reducing activity.[4][5] It is a white, crystalline solid that is highly soluble in water and other polar solvents.[2][6]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂S₂ | [7] |

| Molar Mass | 154.253 g/mol | [7] |

| Appearance | White solid | [7] |

| Melting Point | 42-43 °C | [7] |

| Redox Potential (pH 7) | -0.33 V | [1][7] |

| pKa of Thiol Groups | 9.2 and 10.1 | [7] |

Table 1: Key Physicochemical Properties of DTT.

The low redox potential of DTT underscores its power as a reducing agent, capable of quantitatively reducing disulfide bonds and maintaining monothiols in their reduced state.[5][8]

The Mechanism of Disulfide Bond Reduction

The primary function of DTT is to reduce disulfide bonds (-S-S-) in proteins and other molecules to their corresponding free thiols (-SH).[9] This process is crucial for a multitude of biochemical techniques where protein structure needs to be disrupted or sulfhydryl groups need to be protected from oxidation.[10]

The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction.[7][11] This mechanism is highly efficient due to the high propensity of DTT to form a stable six-membered ring with an internal disulfide bond upon oxidation.[6][7] This intramolecular cyclization drives the reaction to completion.[4][12]

Caption: Mechanism of disulfide bond reduction by DTT.

The reducing power of DTT is pH-dependent, with optimal activity observed at pH values above 7.[11] This is because the thiolate anion (-S⁻), the reactive form of the thiol group, is more prevalent at higher pH levels.[6][7]

Core Applications in Research and Drug Development

DTT is an indispensable tool in a wide array of laboratory applications, from basic research to the development of biotherapeutics.

Protein Denaturation for Electrophoresis

In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), DTT is a standard component of the sample loading buffer.[9][11] It reduces disulfide bonds, ensuring that proteins are fully denatured and migrate through the gel matrix based on their molecular weight.[11] For complete reduction, especially for electrophoresis, concentrations of 50-100 mM are often utilized.[4][13]

Preservation of Enzyme Activity and Protein Stability

Many enzymes and proteins rely on free sulfhydryl groups for their catalytic activity and structural integrity.[9][14] DTT, typically at concentrations of 1-10 mM, is included in buffers to prevent the oxidation of these critical cysteine residues, thereby preserving protein function and preventing aggregation.[4][11][15] This is particularly crucial during protein purification and long-term storage.[11][15]

Cell Lysis Buffers

DTT is frequently added to cell lysis buffers to maintain proteins in a reduced state and prevent oxidation-induced damage.[16][17] The decision to include DTT depends on the specific protein of interest; for redox-sensitive proteins, its presence is beneficial, but it can be omitted if it might disrupt essential disulfide bonds and lead to loss of structure and activity.[14][18]

RNA Isolation

During RNA extraction, DTT is used to inactivate ribonucleases (RNases) by reducing their disulfide bonds.[11] This protects the integrity of the RNA from degradation.[2]

Thiolated DNA Applications

In molecular biology, DTT is used as a "deprotecting" agent for thiolated DNA.[1][7] It prevents the formation of disulfide-linked dimers between DNA molecules, which is critical for applications like DNA immobilization on biosensors.[7][9]

Practical Considerations and Experimental Protocols

For optimal experimental outcomes, it is crucial to understand the practical aspects of working with DTT, including its stability, potential incompatibilities, and proper handling.

Stability and Storage

DTT is susceptible to oxidation by air, especially in solution.[7][19] Therefore, it is recommended to prepare DTT solutions fresh before use.[11][20] Solid DTT should be stored at -20°C in a desiccated environment.[11][13] The half-life of DTT in solution decreases as the pH and temperature increase.[7] For instance, at 20°C, the half-life is about 40 hours at pH 6.5 but only 1.4 hours at pH 8.5.[7] The presence of metal chelators like EDTA can help extend the stability of DTT in solution by sequestering divalent metal ions that can catalyze its oxidation.[7][21]

Incompatibilities and Alternatives

DTT can interfere with certain experimental techniques. For example, it can reduce the metal ions used in immobilized metal affinity chromatography (IMAC), which is a common method for purifying His-tagged proteins.[22][23] In such cases, it is advisable to add DTT to buffers after the affinity purification step.[17][19] DTT has also been shown to adversely affect certain fluorescent dyes used in qPCR.[24]

A common alternative to DTT is Tris(2-carboxyethyl)phosphine (TCEP). TCEP is more stable, odorless, and effective over a broader pH range, including acidic conditions where DTT is less potent.[11][22][25] However, TCEP is bulkier and may reduce disulfide bonds in folded proteins more slowly than DTT.[7][11]

| Feature | This compound (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Odor | Pungent | Odorless[22] |

| Stability | Susceptible to air oxidation[7] | More resistant to air oxidation[22] |

| Effective pH Range | Optimal > 7[11] | Broad pH range (1.5-8.5)[25][26] |

| IMAC Compatibility | Reduces metal ions[23] | Does not reduce metal ions[22] |

| Maleimide Labeling | Can react with maleimides[26] | Generally less reactive with maleimides[22] |

Table 2: Comparison of DTT and TCEP as Reducing Agents.

Experimental Protocol: Protein Reduction and Alkylation for Mass Spectrometry

This protocol outlines a standard procedure for reducing and alkylating protein disulfide bonds prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.3)[27]

-

1 M DTT stock solution (prepare fresh in deionized water)[20]

-

500 mM Iodoacetamide (IAA) stock solution (prepare fresh in deionized water and protect from light)[27]

-

Quenching solution (e.g., 1 M DTT)

Procedure:

-

Reduction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 5-10 mM.[27][28]

-

Incubate the sample at 56-60°C for 30-45 minutes to reduce the disulfide bonds.[15][27]

-

Cool the sample to room temperature.[27]

-

Alkylation: Add the 500 mM IAA stock solution to a final concentration of 14-15 mM.[15][27]

-

Incubate the sample in the dark at room temperature for 30 minutes to alkylate the free cysteine residues, preventing the re-formation of disulfide bonds.[15][27]

-

Quenching: Quench any unreacted iodoacetamide by adding DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[27]

-

The sample is now ready for downstream processing, such as buffer exchange and enzymatic digestion.

Caption: Workflow for protein reduction and alkylation.

Conclusion

This compound remains a cornerstone reagent in modern biochemistry and drug development. Its potent reducing capabilities, driven by a favorable chemical structure and reaction mechanism, make it an invaluable tool for manipulating protein structure, preserving biological activity, and enabling a wide range of analytical techniques. A thorough understanding of its properties, applications, and practical handling considerations, as outlined in this guide, is essential for researchers and scientists to achieve reliable and reproducible experimental results.

References

- 1. This compound [medbox.iiab.me]

- 2. grokipedia.com [grokipedia.com]

- 3. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. DL-Dithiothreitol | 3483-12-3 [chemicalbook.com]

- 6. astralscientific.com.au [astralscientific.com.au]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. agscientific.com [agscientific.com]

- 12. 克莱兰’氏试剂 A protective agent for SH groups. Cyclizes as it reduces disulfides to thiols, so reaction is "driven" to completion. Does not contain waxy surfactant found in many other preparations. Oxidized this compound: ≤0.5%. | Sigma-Aldrich [sigmaaldrich.com]

- 13. interchim.fr [interchim.fr]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. When should DTT be added in tissue lysis? | AAT Bioquest [aatbio.com]

- 19. benchchem.com [benchchem.com]

- 20. Reduction and alkylation of protein lysates for LC-MS (proteomics) using this compound (DTT) and iodoaceta... [protocols.io]

- 21. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and this compound for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. agscientific.com [agscientific.com]

- 24. The effects of this compound (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agscientific.com [agscientific.com]

- 26. mstechno.co.jp [mstechno.co.jp]

- 27. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Dithiothreitol (DTT): Redox Potential and Its Significance

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Redox Chemistry of Dithiothreitol

This compound, also known as Cleland's reagent, is a small organic compound widely utilized for its ability to reduce disulfide bonds.[1][2][3] Its efficacy is rooted in its unique chemical structure and potent redox potential.

Mechanism of Action: A Tale of Two Thiols

The reducing power of DTT is conferred by its two thiol (-SH) groups. The process of reducing a disulfide bond (-S-S-) in a protein or peptide is a two-step thiol-disulfide exchange reaction.[1][4][5]

-

Formation of a Mixed Disulfide: One of DTT's thiol groups performs a nucleophilic attack on the target disulfide bond, creating a mixed disulfide intermediate between DTT and the protein.[1][5]

-

Intramolecular Cyclization: The second thiol group on the same DTT molecule then attacks the sulfur atom of the mixed disulfide. This results in the formation of a stable, six-membered ring with an internal disulfide bond, releasing the now-reduced protein with two free sulfhydryl groups.[1][4][5]

This intramolecular cyclization is a key feature of DTT's mechanism, as it is thermodynamically highly favorable, driving the reaction to completion.[4][5][6]

References

An In-depth Technical Guide to the Solubility and Stability of Dithiothreitol (DTT) in Aqueous Solutions

Abstract

Dithiothreitol (DTT), also known as Cleland's reagent, is a cornerstone of modern biochemistry and molecular biology, prized for its ability to protect proteins and other molecules from oxidative damage by reducing disulfide bonds.[1][2] However, the efficacy of DTT is critically dependent on its correct handling, preparation, and storage, as its potent reducing activity is intrinsically linked to its limited stability in aqueous solutions. This guide provides an in-depth analysis of the chemical properties, solubility, and stability of DTT. We will explore the key factors that govern its degradation—namely pH, temperature, and the presence of atmospheric oxygen and metal ions—and provide field-proven protocols for the preparation, storage, and validation of DTT solutions to ensure experimental reproducibility and success.

Introduction: The Chemistry of a Powerful Reductant

DTT is a small organosulfur compound whose power lies in its two thiol (-SH) groups.[2] Its primary function is to maintain sulfhydryl groups on proteins and peptides in their reduced state, preventing the formation of intra- and intermolecular disulfide bonds that can lead to aggregation, loss of function, and experimental artifacts.[1][3]

The mechanism of DTT is elegant and efficient. It reduces disulfide bonds via a two-step thiol-disulfide exchange reaction.[1][4] The process is driven to completion by the formation of a highly stable, six-membered ring containing an internal disulfide bond within the oxidized DTT molecule.[3][5][6][7] This intramolecular cyclization is entropically favored and gives DTT its low redox potential of -0.33 V at pH 7, making it a much stronger reducing agent than monothiols like β-mercaptoethanol.[3][5][8]

Key Applications of DTT Include:

-

Preserving Enzyme Activity: Maintains cysteine residues in the reduced state, which is often essential for catalytic function.[1]

-

Protein Denaturation for Electrophoresis (SDS-PAGE): Ensures complete unfolding of proteins by breaking structural disulfide bonds for accurate separation by molecular weight.[1][8]

-

Preventing Protein Aggregation: Inhibits the formation of disulfide-linked aggregates during protein purification and storage.[1]

-

RNA Isolation: Inactivates RNase enzymes, which are rich in disulfide bonds, thereby protecting RNA integrity.[1][8]

Solubility of DTT

DTT is a white, crystalline solid that is highly soluble in water and other polar organic solvents.[8][9] This high solubility is a key advantage, allowing for the preparation of high-concentration stock solutions.

| Solvent | Solubility | Observation |

| Water | 50 mg/mL[10][11] | Freely soluble, yields a clear, colorless solution.[10][11] |

| Ethanol | Freely soluble[9][10][11] | - |

| Acetone | Freely soluble[9][10][11] | - |

| Chloroform | Freely soluble[9][10][11] | - |

| Ether | Freely soluble[9][10][11] | - |

| Ethyl Acetate | Freely soluble[9] | - |

Table 1: Solubility of this compound in Various Solvents.

The Critical Challenge: Stability of DTT in Aqueous Solutions

The primary drawback of DTT is its instability in aqueous solutions, where it is prone to oxidation by dissolved atmospheric oxygen.[5][12] This process degrades the active, reduced form of DTT, diminishing its reducing capacity over time. Understanding the factors that accelerate this degradation is paramount for its effective use.

Mechanism of Inactivation: Oxidation

In solution, DTT is oxidized to its cyclic disulfide form. This reaction is catalyzed by trace amounts of divalent metal ions and is significantly influenced by pH and temperature.[13][14] Oxidized DTT exhibits a strong absorbance peak at 280 nm, which can interfere with spectrophotometric protein quantification.[5][15]

The Paradox of pH

The stability and reactivity of DTT are intricately linked to pH in a seemingly paradoxical manner.

-

Reactivity: The reducing power of DTT is dependent on the deprotonated thiolate form (-S⁻), which is the reactive nucleophile that attacks disulfide bonds.[3][5] The pKa of DTT's thiol groups are approximately 9.2 and 10.1.[4][5] Therefore, as the pH increases above 7, the concentration of the reactive thiolate species rises, making DTT a more potent and faster-acting reducing agent.[1][5][10]

-

Stability: Conversely, this same reactive thiolate anion is far more susceptible to oxidation by atmospheric oxygen.[13] Consequently, the stability of DTT dramatically decreases as the pH becomes more alkaline. At a pH of 8.5, DTT is significantly less stable than at a pH of 6.5.[5][16]

The Influence of Temperature, Oxygen, and Metal Ions

-

Temperature: Like most chemical reactions, the oxidation of DTT is accelerated at higher temperatures.[5][13] Storing DTT solutions at low temperatures (e.g., -20°C) is essential to slow this degradation.[5][6]

-

Oxygen: Dissolved atmospheric oxygen is the primary oxidant of DTT in solution.[5][13] Preparing solutions with deoxygenated water (e.g., by sparging with nitrogen or argon gas) can significantly extend its shelf-life.[13]

-

Metal Ions: Divalent metal ions, often present as trace contaminants in buffers, can catalyze the oxidation of DTT.[13][14] The inclusion of a chelating agent like EDTA in stock solutions is a critical best practice to sequester these ions and improve stability.[5][16]

Quantitative Stability Data

The half-life of DTT is a practical measure of its stability under different conditions. The data clearly illustrates the profound impact of pH and temperature.

| pH | Temperature (°C) | Additional Components | Half-Life (Hours) |

| 6.5 | 20 | None | 40[5][16] |

| 7.5 | 20 | None | 10[16] |

| 8.5 | 0 | None | 11[16] |

| 8.5 | 20 | None | 1.4[5][16] |

| 8.5 | 20 | 0.1 mM Cu²⁺ | 0.6[16] |

| 8.5 | 20 | 1.0 mM EDTA | 4[16] |

| 8.5 | 40 | None | 0.2[16] |

Table 2: Half-life of DTT in 0.1 M Potassium Phosphate Buffer under Various Conditions.

Field-Proven Methodologies and Protocols

Adherence to strict preparation and storage protocols is non-negotiable for ensuring the efficacy of DTT.

Diagram: DTT Mechanism of Action

Caption: DTT reduces a protein disulfide bond, becoming oxidized in the process.

Protocol 1: Preparation of a Stabilized 1 M DTT Stock Solution

This protocol details the preparation of a high-concentration stock solution designed for maximum stability during long-term storage.

Materials:

-

This compound (DTT), molecular biology grade

-

High-purity, sterile, deionized water

-

Sterile 15 mL or 50 mL conical tube

-

Sterile 0.22 µm syringe filter

-

Sterile, single-use microcentrifuge tubes (e.g., 1.5 mL)

-

Analytical balance and weighing boat

Procedure:

-

Causality: To minimize oxidation, it is ideal to use deoxygenated water. If available, sparge high-purity water with an inert gas like nitrogen or argon for 15-20 minutes before use.

-

Calculation: To prepare 10 mL of a 1 M DTT stock solution, weigh out 1.543 g of DTT powder (MW = 154.25 g/mol ).[4]

-

Dissolution: Transfer the weighed DTT powder into a sterile conical tube. Add approximately 8 mL of the sterile (and preferably deoxygenated) water.

-

Mixing: Gently vortex or invert the tube until the DTT is completely dissolved.[4]

-

Final Volume: Adjust the final volume to 10 mL with sterile water.[4]

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. Do not autoclave DTT or solutions containing it , as heat causes rapid decomposition.[17][18]

-

Aliquoting & Storage: Immediately dispense the solution into single-use aliquots in sterile microcentrifuge tubes.[4][18][19] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.

-

Labeling and Storage: Clearly label each aliquot with "1 M DTT" and the preparation date. Store the aliquots at -20°C.[17][18][19] Properly prepared aliquots are stable for up to a year.[18][20]

Diagram: Workflow for Preparing DTT Stock Solution

Caption: Step-by-step workflow for preparing a stable 1 M DTT stock solution.

Protocol 2: Self-Validation - Quantifying Active DTT with Ellman's Reagent

To ensure experimental integrity, especially when using older stock solutions or preparing critical buffers, it is essential to validate the concentration of active (reduced) DTT. Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)) provides a reliable colorimetric method for this purpose.[21][22]

Principle: DTNB, which is pale yellow, reacts with free thiols to release 2-nitro-5-thiobenzoate (TNB²⁻), which has a vibrant yellow color and a strong absorbance maximum at 412 nm.[22][23] The amount of TNB²⁻ produced is stoichiometric to the amount of free thiol present.

Materials:

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

Your DTT solution for testing.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare DTT Dilution: Make a fresh, accurate dilution of your DTT stock solution in the Reaction Buffer. The final concentration should be within a measurable range (e.g., 0.1-1.0 mM).

-

Reaction Setup: In a cuvette or microplate well, combine a known volume of your diluted DTT solution with the Ellman's Reagent Solution. A typical ratio is 50 µL of Ellman's Reagent Solution to 2.5 mL of your diluted sample, but this can be scaled down for microplates.[23]

-

Incubation: Incubate the mixture at room temperature for 15 minutes to allow the reaction to complete.[23]

-

Measurement: Measure the absorbance of the solution at 412 nm against a blank containing buffer and Ellman's reagent but no DTT.

-

Calculation: Use the Beer-Lambert law (A = εbc) to determine the concentration of the thiol.

-

A = Absorbance at 412 nm.

-

ε = Molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[23]

-

b = Path length of the cuvette (typically 1 cm).

-

c = Concentration of thiol (in M).

Important Note: Since each molecule of DTT has two thiol groups, the calculated concentration of thiol must be divided by two to determine the concentration of active DTT.

-

Conclusion and Best Practices

This compound is an indispensable tool for researchers, but its utility is directly tied to its chemical stability. By understanding the mechanisms of its degradation and implementing rigorous preparation and validation protocols, scientists can ensure its efficacy and enhance the reliability of their experimental results.

Summary of Best Practices:

-

Solid Storage: Store solid DTT powder desiccated at 2-8°C.[11]

-

Solution Preparation: Always prepare stock solutions using high-purity, deoxygenated water and filter-sterilize. Never autoclave.[13][17]

-

Stabilization: Consider adding EDTA to stock solutions to chelate metal ions that catalyze oxidation.[5]

-

Storage: Store solutions as single-use aliquots at -20°C to prevent degradation from freeze-thaw cycles.[4][18]

-

Usage: For critical applications, use freshly prepared solutions or validate the concentration of older stocks using a method like the Ellman's assay.[10][13]

-

pH Awareness: Be mindful of the trade-off between DTT's reactivity (higher at pH > 7) and its stability (lower at pH > 7).[5][13]

References

- 1. agscientific.com [agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. neolab.de [neolab.de]

- 7. Cleland s Reagent [sigmaaldrich.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound | C4H10O2S2 | CID 439196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. agscientific.com [agscientific.com]

- 12. usbio.net [usbio.net]

- 13. benchchem.com [benchchem.com]

- 14. On this compound (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound [medbox.iiab.me]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. This compound (DTT) (1 M) Stock Solution [novoprolabs.com]

- 18. How to make a 1M DTT Stock Solution [protocols.io]

- 19. Pierce™ DTT (this compound) - FAQs [thermofisher.com]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

historical discovery and development of Dithiothreitol

An In-depth Technical Guide to Dithiothreitol (DTT): From Historical Discovery to Modern Applications

Abstract

This compound (DTT), widely known as Cleland's Reagent, is an organosulfur compound that has become an indispensable tool in the fields of biochemistry, molecular biology, and drug development.[1][2] Developed by W. Wallace Cleland in 1964, its primary function as a potent reducing agent is essential for protecting proteins and enzymes from inactivation by oxidation.[3][4] This guide provides a comprehensive overview of DTT, beginning with the historical context of its rational design and discovery. It delves into the core physicochemical properties and the elegant chemical mechanism that underpins its powerful reducing capabilities. Furthermore, this document offers detailed, field-proven protocols for its principal applications, a comparative analysis against other common reducing agents, and best practices for its use. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this cornerstone reagent.

Introduction: The Quest for a Better Thiol Protectant

In the mid-20th century, protein biochemists faced a persistent challenge: the unwanted oxidation of free sulfhydryl (-SH) groups in cysteine residues. This oxidation leads to the formation of disulfide bonds (-S-S-), which can cause protein misfolding, aggregation, and loss of biological activity.[1][2] While reducing agents like 2-mercaptoethanol were available, their utility was hampered by high volatility, a pungent and unpleasant odor, and the need for high concentrations to drive reactions to completion.[5][6]

The impetus for a new solution came from a specific problem faced by Dr. W. Wallace Cleland at the University of Wisconsin. He was working with Coenzyme A (CoA), an expensive and vital cofactor that was only commercially available in a partially oxidized state (75% reduced).[5] To salvage the oxidized portion and protect it during experiments, Cleland sought a more efficient and user-friendly reducing agent. He theorized that a dithiol, a compound with two thiol groups, could be vastly more effective than a monothiol. The rationale was that after the initial reduction of a disulfide bond, the second thiol group on the same molecule could readily form a stable intramolecular ring, a reaction that is entropically favored and would drive the overall equilibrium towards complete reduction.[5] This concept of rational design led directly to the synthesis of this compound, a compound that performed exactly as predicted and transformed the landscape of protein science.[5]

Section 1: The Physicochemical and Mechanistic Core of DTT

Chemical Properties

This compound is the threo isomer of 1,4-dimercapto-2,3-butanediol. It is a white, crystalline powder that is highly soluble in water and other polar organic solvents.[3][7][8] Its most critical characteristic is its low redox potential of -0.33 V at pH 7, which allows it to quantitatively reduce most biologically relevant disulfide bonds while keeping monothiols in their reduced state.[3][7][9]

The Mechanism of Disulfide Reduction

The exceptional reducing power of DTT stems from its high propensity to form a stable six-membered ring upon oxidation.[8][10] The reduction of a protein disulfide bond is a two-step process involving sequential thiol-disulfide exchange reactions.[7][11]

-

Formation of a Mixed Disulfide: One of DTT's thiol groups attacks the protein's disulfide bond, forming an unstable mixed-disulfide intermediate and releasing one of the protein's cysteine residues in its reduced thiol form.[9][11]

-